molecular formula C20H19N3O5S B2600467 Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1321973-99-2

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2600467
CAS No.: 1321973-99-2
M. Wt: 413.45
InChI Key: DFJIGVCIFOCMFO-MRCUWXFGSA-N
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Description

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a 4-nitrobenzoyl imino group and methyl substituents at positions 5 and 7 of the benzothiazole ring. The ethyl acetate moiety at the 3-position enhances its solubility and modulates electronic properties. Its synthesis likely involves condensation reactions between substituted benzothiazoles and nitrobenzoyl chlorides, followed by functionalization with ethyl acetate .

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-4-28-17(24)11-22-16-10-12(2)9-13(3)18(16)29-20(22)21-19(25)14-5-7-15(8-6-14)23(26)27/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJIGVCIFOCMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core The process often includes the reaction of 2-aminothiophenol with various aldehydes or ketones to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Biological Activities

Research indicates that benzothiazole derivatives exhibit significant biological activities. Some key findings related to Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate include:

  • Anticancer Activity : Studies have shown that similar benzothiazole compounds can inhibit tumor growth by interacting with specific cellular pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in disease mechanisms.

Applications in Medicinal Chemistry

The compound has several promising applications in drug development:

  • Pharmacological Studies : Its unique structure makes it a candidate for pharmacological studies aimed at understanding its mechanisms of action and therapeutic potential.
  • Drug Design : The ability to modify the compound's structure allows researchers to design new drugs targeting specific diseases.
  • Bioactive Compound Development : The compound serves as a lead structure for synthesizing new bioactive molecules with improved efficacy and safety profiles.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material sciences:

  • Conductive Polymers : Its incorporation into polymer matrices could enhance the electrical properties of materials used in sensors and electronic devices.
  • Nanotechnology : Research into nanocomposites involving benzothiazole derivatives suggests potential uses in drug delivery systems and diagnostic tools.

Case Studies and Research Findings

Several studies have documented the efficacy of benzothiazole derivatives:

  • Anticancer Studies : A study published in MDPI highlighted the anticancer effects of various benzothiazole derivatives, demonstrating their ability to induce apoptosis in cancer cells .
  • Antimicrobial Efficacy : Research demonstrated that modified benzothiazoles exhibited significant antimicrobial activity against resistant bacterial strains .
  • Enzyme Interaction Studies : Investigations into the interaction between benzothiazole derivatives and specific enzymes revealed potential pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group and benzothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Key Differences
Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (Target) Benzothiazole 5,7-dimethyl; 4-nitrobenzoyl imino; ethyl acetate Not reported (hypothesized PLA₂/SVMP inhibition based on structural analogs) Unique combination of methyl groups and nitro position; benzothiazole core.
Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (Isomer) Benzothiazole 5,7-dimethyl; 3-nitrobenzoyl imino; ethyl acetate Not reported Nitro group at meta position; may alter electronic properties and binding affinity.
Ethyl 2-((4-nitrobenzoyl)thio)acetate (III) Thioester 4-nitrobenzoyl thioester; ethyl acetate PLA₂: 132.7 µM; SVMP: 1879 µM Thioester linkage instead of imino-benzothiazole; lower molecular rigidity.
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate Indole 4-nitrobenzoyl; ethyl acetate Not reported (indoles known for antimicrobial/antiviral activity) Indole core vs. benzothiazole; different π-π interaction potential.
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate Dihydrobenzothiazole 4-chloro; oxo group; ethyl acetate Herbicidal/pesticidal applications Dihydro structure reduces aromaticity; chloro substituent affects hydrophobicity.

Structural and Functional Analysis

Positional Isomerism (4-Nitro vs. 3-Nitro): The target compound’s 4-nitrobenzoyl group may enhance resonance stabilization and hydrogen-bonding capacity compared to the 3-nitro isomer .

Core Heterocycle Comparison (Benzothiazole vs. Indole/Thioester):

  • Benzothiazole vs. Thioester (III): The benzothiazole core provides rigidity and planar geometry, favoring π-π stacking in enzyme binding pockets. In contrast, the thioester in compound III introduces flexibility, which may reduce binding specificity despite its moderate PLA₂ inhibition (IC₅₀ = 132.7 µM) .
  • Benzothiazole vs. Indole: Indole derivatives (e.g., ) often exhibit diverse bioactivity due to their nitrogen-containing aromatic system. The target’s benzothiazole sulfur atom may engage in hydrophobic interactions or coordinate metal ions in metalloproteinases .

Substituent Effects:

  • The 5,7-dimethyl groups on the benzothiazole ring could enhance lipophilicity, improving membrane permeability compared to unsubstituted analogs.
  • The ethyl acetate moiety increases solubility in organic solvents, a trait shared with compound III but absent in the dihydrobenzothiazole derivative .

Biological Activity

Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound belonging to the benzothiazole derivative class, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The compound has the molecular formula C20H19N3O5S and a molecular weight of 413.45 g/mol. Its structure features a benzothiazole core, which is significant for its biological interactions. The presence of the nitrobenzoyl group and the ethyl acetate moiety enhances its reactivity and potential therapeutic applications.

Biological Activities

Research indicates that benzothiazole derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have reported that benzothiazole derivatives possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Compounds in this class have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimalarial Activity : Benzothiazole derivatives have been explored for their potential in treating malaria, with some compounds demonstrating efficacy against resistant strains of Plasmodium falciparum.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • DNA Interaction : Some benzothiazole derivatives interact with DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 to 30 µM, suggesting significant anticancer potential.
  • Antimalarial Efficacy : In vitro assays demonstrated that related benzothiazole compounds effectively inhibited the growth of Plasmodium falciparum with IC50 values as low as 5 µM. This highlights the potential for developing new antimalarial agents based on this scaffold.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other benzothiazole derivatives:

Compound NameBiological ActivityIC50 (µM)Unique Features
This compoundAnticancer & Antimalarial10 - 30Nitrobenzoyl substitution enhances potency
Ethyl 2-[5-methyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetateAnticancer15 - 25Variation in methyl substitution affects activity
2-[6-chloro-2-(3-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]butanoic acidAntimicrobial12 - 20Enhanced antimicrobial properties due to chlorine substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation reactions. A general approach involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) with catalytic glacial acetic acid in ethanol, followed by solvent evaporation and purification via recrystallization. For example, analogous benzothiazole derivatives are synthesized by refluxing aminothiazolones with formyl-indole intermediates in acetic acid for 3–5 hours, followed by washing with acetic acid, ethanol, and diethyl ether . Optimization may include adjusting molar ratios (e.g., 1:1.1 for aldehyde:amine), reaction time, and solvent polarity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve molecular geometry and confirm imino-benzothiazole tautomerism. ORTEP-III can generate graphical representations of thermal ellipsoids .
  • NMR/IR/MS : ¹H/¹³C NMR for functional group validation, IR for nitro/imine bond identification, and high-resolution mass spectrometry for molecular weight confirmation .

Q. How should researchers handle safety and storage protocols for this nitro-substituted benzothiazole derivative?

  • Methodological Answer : Store in airtight containers at –20°C to prevent decomposition. Use PPE (gloves, goggles) during handling due to potential nitro group reactivity. First-aid measures for exposure include rinsing with water and consulting a physician immediately. Safety data sheets for structurally similar compounds highlight risks of skin/eye irritation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond lengths, disorder) be resolved during refinement?

  • Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. Validate refinement with Rint and GooF metrics. For example, in analogous benzothiazole-acetate structures, hydrogen bonding networks (e.g., N–H···O) were resolved by iterative refinement cycles and validation via PLATON .

Q. What strategies address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR shifts. Compare results with experimental data, adjusting for solvent effects (e.g., DMSO-d6). For nitrobenzoyl derivatives, deviations >0.5 ppm may indicate tautomeric equilibria or solvent interactions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer : Synthesize analogs with variations at the 4-nitrobenzoyl or imino-benzothiazole moieties. Test in vitro bioactivity (e.g., antimicrobial assays via MIC determination). Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What experimental designs mitigate stereochemical ambiguity during synthesis (e.g., imine tautomerism)?

  • Methodological Answer : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers. For imine derivatives, control reaction pH (e.g., acetic acid catalysis) to favor specific tautomers. X-ray crystallography is critical to confirm stereochemistry .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC.
  • Thermal stability : Use TGA/DSC to assess decomposition thresholds. Nitro groups may degrade above 150°C .

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